10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
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Overview
Description
10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of oxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of hydroxyl and ketone functional groups in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of dibenz(b,f)(1,4)oxazepine with a hydroxyl-containing reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dibenz(b,f)(1,4)oxazepine: Lacks the hydroxyl and ketone groups, making it less reactive.
10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-one: Similar structure but without the (10H) designation, leading to different reactivity.
Dibenz(b,f)(1,4)oxazepin-11-one: Lacks the hydroxyl group, affecting its chemical properties.
Uniqueness
10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
140412-84-6 |
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Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
5-hydroxybenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C13H9NO3/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(13)16/h1-8,16H |
InChI Key |
IYEXXADTHNOPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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